1-IMIDAZO[1,2-A]PYRIDIN-2-YL-1-CYCLOHEXANOL
Overview
Description
1-Imidazo[1,2-a]pyridin-2-ylcyclohexanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-IMIDAZO[1,2-A]PYRIDIN-2-YL-1-CYCLOHEXANOL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with cyclohexanone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to functionalize the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Imidazo[1,2-a]pyridin-2-ylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-2-ylcyclohexanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-IMIDAZO[1,2-A]PYRIDIN-2-YL-1-CYCLOHEXANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo[1,2-a] core but with a pyrimidine ring instead of pyridine.
Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring, known for its versatile reactivity and biological activity.
Imidazo[1,5-a]pyridine:
Uniqueness: 1-Imidazo[1,2-a]pyridin-2-ylcyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylcyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(7-3-1-4-8-13)11-10-15-9-5-2-6-12(15)14-11/h2,5-6,9-10,16H,1,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLKWBSMKYFWHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN3C=CC=CC3=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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